molecular formula C18H19FO2 B1324057 4-Tert-butyl-3'-fluoro-4'-methoxybenzophenone CAS No. 951886-09-2

4-Tert-butyl-3'-fluoro-4'-methoxybenzophenone

Cat. No. B1324057
M. Wt: 286.3 g/mol
InChI Key: YGMSJXBACVRDCM-UHFFFAOYSA-N
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Description

4-Tert-butyl-3’-fluoro-4’-methoxybenzophenone is a chemical compound with the molecular formula C18H19FO2 . It has a molecular weight of 286.35 . The IUPAC name for this compound is (4-tert-butylphenyl) (3-fluoro-4-methoxyphenyl)methanone .


Molecular Structure Analysis

The InChI code for 4-Tert-butyl-3’-fluoro-4’-methoxybenzophenone is 1S/C18H19FO2/c1-18(2,3)14-8-5-12(6-9-14)17(20)13-7-10-16(21-4)15(19)11-13/h5-11H,1-4H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Poly(arylene ether ketone)s Synthesis

4-Tert-butyl-3'-fluoro-4'-methoxybenzophenone derivatives have been utilized in synthesizing poly(arylene ether ketone)s, which have significant applications due to their outstanding physical, thermal, and mechanical properties. A study by Yıldız et al. (2007) investigated the synthesis of high molecular weight poly(arylene ether ketone)s containing pendant tertiary butyl groups, demonstrating their potential in various industrial applications due to their enhanced properties (Yıldız et al., 2007).

Rare-Earth Metal Compounds

In the field of inorganic chemistry, compounds derived from 4-tert-butyl-3'-fluoro-4'-methoxybenzophenone-related structures have been used to synthesize rare-earth metal compounds with unique magnetic properties. A study by Yadav et al. (2015) explored the synthesis and magnetic behavior of tetranuclear and pentanuclear compounds of rare-earth metals, indicating the potential for applications in magnetics and materials science (Yadav et al., 2015).

Antioxidant Applications

4-Tert-butyl-3'-fluoro-4'-methoxybenzophenone derivatives have been studied for their antioxidant properties, particularly in applications related to polyethylene stabilization. Daun et al. (1974) identified an oxidation product of a related antioxidant from aged polyethylene film, providing insights into its stabilizing mechanisms and applications in material science (Daun et al., 1974).

Synthesis of Fluorophenols

The transformation of derivatives of 4-tert-butyl-3'-fluoro-4'-methoxybenzophenone into fluorophenols has been a subject of research, as shown in a study by Bienvenu et al. (2002). This research highlights its relevance in synthetic chemistry, particularly in developing efficient methods for producing fluorophenols (Bienvenu et al., 2002).

properties

IUPAC Name

(4-tert-butylphenyl)-(3-fluoro-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FO2/c1-18(2,3)14-8-5-12(6-9-14)17(20)13-7-10-16(21-4)15(19)11-13/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMSJXBACVRDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-3'-fluoro-4'-methoxybenzophenone

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